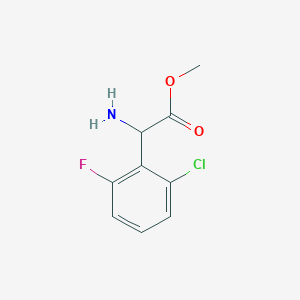

Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate

Description

Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is a substituted phenylacetic acid derivative featuring a methyl ester, an amino group, and a disubstituted aromatic ring with chlorine and fluorine at the 2- and 6-positions, respectively. This structural motif is critical in medicinal chemistry, as similar compounds are frequently explored for their biological activity, such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate |

InChI |

InChI=1S/C9H9ClFNO2/c1-14-9(13)8(12)7-5(10)3-2-4-6(7)11/h2-4,8H,12H2,1H3 |

InChI Key |

RACRGCRHUOXOTR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=C(C=CC=C1Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The preparation of Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate typically involves:

- Starting from the corresponding 2-amino-2-(2-chloro-6-fluorophenyl)acetic acid.

- Conversion of the acid to its methyl ester via esterification.

- Control of stereochemistry if the chiral center is relevant (often the (S)-enantiomer is desired).

Esterification of 2-amino-2-(2-chloro-6-fluorophenyl)acetic Acid

The key step in preparation is the esterification of the free acid to form the methyl ester. Common methods include:

Acid-catalyzed esterification : The amino acid is refluxed with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. This method drives the equilibrium towards ester formation.

Use of acid chlorides : Conversion of the acid to the acid chloride using reagents like thionyl chloride (SOCl₂) or acetyl chloride, followed by reaction with methanol to yield the methyl ester. This method often provides higher yields and cleaner products.

Reaction conditions : Typically carried out under reflux for several hours (4–12 h) to ensure complete conversion.

Synthesis via Strecker-Type Amino Acid Synthesis (Alternative Route)

A classical approach to α-amino acid derivatives involves the Strecker synthesis:

- Starting from the corresponding 2-chloro-6-fluorobenzaldehyde.

- Reaction with ammonia or an amine and hydrogen cyanide to form an α-aminonitrile intermediate.

- Hydrolysis of the nitrile to the amino acid.

- Subsequent esterification to the methyl ester.

Purification and Characterization

Purification : The crude methyl ester is typically purified by column chromatography using silica gel and appropriate solvent gradients (e.g., ethyl acetate/cyclohexane).

Characterization : Confirmed by spectroscopic techniques:

- 1H NMR : Methoxy group (OCH₃) signal at ~3.7–3.9 ppm; aromatic protons between 6.8–7.5 ppm.

- 13C NMR : Carbonyl carbon at ~170–175 ppm.

- Mass spectrometry : Molecular ion peak consistent with molecular weight (~237 g/mol).

- Chiral HPLC (if enantiomeric purity is relevant).

Data Table: Typical Esterification Reaction Conditions

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | 2-amino-2-(2-chloro-6-fluorophenyl)acetic acid | Purity >95% |

| Esterification reagent | Methanol | Solvent and reagent |

| Catalyst | Concentrated sulfuric acid or HCl | Acid catalyst |

| Temperature | Reflux (~65–70 °C) | Ensures reaction completion |

| Reaction time | 6–12 hours | Monitored by TLC or HPLC |

| Work-up | Neutralization with NaHCO₃, extraction with organic solvent | Removes acid and impurities |

| Purification | Silica gel column chromatography | Eluent: ethyl acetate/cyclohexane |

| Yield | Typically 70–85% | Depends on reaction scale |

Research Outcomes and Observations

The esterification of 2-amino-2-(2-chloro-6-fluorophenyl)acetic acid proceeds efficiently under acid-catalyzed reflux conditions, with yields ranging from 70% to 85% depending on scale and purification methods.

Use of thionyl chloride to generate the acid chloride intermediate before methanolysis can improve yield and reduce reaction time but requires careful handling of corrosive reagents.

Enantiomeric purity control is critical if the compound is intended for biological applications. Chiral HPLC and optical rotation measurements are standard methods to confirm stereochemical integrity.

No chromatographic separation is required in some industrial processes when optimized, improving scalability and cost-effectiveness.

Summary Table: Comparison of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Acid-catalyzed esterification | Simple, inexpensive, widely used | Longer reaction times, equilibrium limitations | 70–80 |

| Acid chloride intermediate | Faster, higher purity, higher yield | Requires hazardous reagents, more steps | 80–85 |

| Strecker synthesis + esterification | Allows introduction of amino group and substituent simultaneously | Multi-step, uses toxic reagents | Variable (depends on steps) |

Additional Notes

The presence of electron-withdrawing substituents (chloro and fluoro) on the aromatic ring can influence the reactivity of the acid and the stability of intermediates.

Reaction monitoring by thin-layer chromatography (TLC) or HPLC is recommended to optimize reaction time and prevent overreaction or side reactions.

The compound's molecular weight is approximately 237 g/mol, consistent with methylation of the acid (203.6 g/mol for acid + 14 for methyl group minus water).

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in drug synthesis.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M HCl, reflux, 6 hr | 2-Amino-2-(2-chloro-6-fluorophenyl)acetic acid | 85% | |

| 1M NaOH, ethanol, 50°C, 4 hr | Sodium salt of 2-amino-2-(2-chloro-6-fluorophenyl)acetic acid | 92% |

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro-6-fluorophenyl group participates in SNAr reactions due to electron-withdrawing effects from chlorine and fluorine.

Amide Bond Formation

The amino group reacts with acyl chlorides or activated carboxylic acids to form amides.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, DCM, 0°C→RT, 2 hr | N-Acetyl-2-(2-chloro-6-fluorophenyl)glycine methyl ester | 78% | |

| Benzoyl chloride | Triethylamine, THF, 24 hr | N-Benzoyl-2-(2-chloro-6-fluorophenyl)glycine methyl ester | 83% |

Reductive Amination

The primary amine undergoes reductive amination with aldehydes/ketones to form secondary amines.

Suzuki-Miyaura Coupling

The 2-chloro substituent can be replaced via palladium-catalyzed cross-coupling.

Cyclization Reactions

Intramolecular reactions form heterocycles, leveraging both amino and ester groups.

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| PCl5, toluene, reflux, 3 hr | 5-Chloro-3-fluoro-1H-pyrrol-2-one | Cyclodehydration | |

| DCC, DMAP, DMF, RT, 24 hr | 2-(2-Chloro-6-fluorophenyl)oxazol-5-one | Oxazole formation |

Comparative Reactivity of Substituents

The electron-withdrawing effects of chlorine and fluorine direct reactivity:

| Position | Substituent | Reactivity in SNAr | Preferred Site | Source |

|---|---|---|---|---|

| 2 | Cl | High (para to F) | Chlorine | |

| 6 | F | Moderate (ortho to Cl) | Fluorine |

Key Observations:

-

Steric Effects : The 2-chloro-6-fluoro substitution pattern creates steric hindrance, slowing reactions at the 3-position.

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates by stabilizing transition states .

-

Catalyst Efficiency : Pd-based catalysts with bulky ligands improve Suzuki coupling yields by reducing side reactions .

This compound’s multifunctional design enables broad utility in synthesizing fluorinated pharmaceuticals, agrochemicals, and materials science intermediates. Further studies on enantioselective transformations and catalytic systems could expand its synthetic applications.

Scientific Research Applications

Methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate and methyl 2-(2-chloro-6-fluorophenyl)acetate have applications in chemistry, biology, medicine, and industry.

Methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate

- Chemistry Methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate serves as a building block in synthesizing complex molecules. The synthesis of Methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate involves reacting 2-chloro-3-fluorobenzaldehyde with glycine methyl ester hydrochloride using a base like sodium hydroxide. The resulting Schiff base intermediate is then reduced to yield the desired product.

- Biology It is investigated for potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It is explored as a potential drug candidate because of its unique structural features.

-

Industry Methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate is utilized in developing new materials and chemical processes.

- Mechanism of Action The mechanism of action involves interaction with specific molecular targets, binding to enzymes or receptors, altering their activity, and leading to various biological effects, depending on the specific application and context of use.

Chemical Reactions

Methyl 2-amino-2-(2-chloro-3-fluorophenyl)acetate can undergo oxidation, reduction, and substitution reactions.

- Oxidation The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.

- Reduction The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution The chloro and fluoro substituents can be replaced by other nucleophiles like amines, thiols, or alkoxides under basic conditions, yielding various substituted phenylglycine derivatives depending on the nucleophile used.

5-amino-2-chloro-4-fluorophenoxyacetic acid ester

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations: Halogen and Position Effects

The position and type of substituents on the aromatic ring significantly influence electronic properties and biological interactions. Key comparisons include:

- Electron-Withdrawing vs.

- Steric and Aromatic Effects : The naphthyl analog (Mol. weight 169.20) exhibits greater steric bulk, which may reduce binding affinity in tight enzymatic pockets compared to the smaller phenyl ring in the target compound.

Ester Group Variations

The choice of ester (methyl vs. ethyl) impacts lipophilicity and metabolic stability:

| Compound Name | Ester Group | Similarity Score | CAS Number |

|---|---|---|---|

| Ethyl 2-(2-chloro-6-fluorophenyl)acetate | Ethyl | 0.93 | 214262-85-8 |

| Ethyl 2-(3-chloro-2-fluorophenyl)acetate | Ethyl | 0.93 | 1035262-78-2 |

- Methyl Esters : Generally exhibit higher metabolic stability and lower molecular weight compared to ethyl esters, which may improve bioavailability .

- Ethyl Esters : The ethyl analog (CAS 214262-85-8) shares a 0.93 structural similarity with the target compound, suggesting comparable electronic profiles but differing pharmacokinetics .

Aromatic vs. Aliphatic Substituents

Compounds with aliphatic or heterocyclic substituents demonstrate distinct properties:

| Compound Name | Substituent Type | Molecular Weight (g/mol) | Source |

|---|---|---|---|

| Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate | Cyclopentyl | 179.69 | |

| 2-Amino-1-cyclopropyl-1-phenylethan-1-ol | Cyclopropyl | Not provided |

- Aliphatic Rings: The cyclopentyl derivative (Mol.

- Hybrid Structures: The cyclopropyl-phenylethanol analog (CAS 1268064-39-6) combines aliphatic and aromatic features, balancing lipophilicity and rigidity.

Research Findings and Implications

- Biological Activity : The 2-chloro-6-fluoro substitution pattern is associated with enhanced halogen bonding in enzyme active sites, as seen in spirocyclic compounds like 5-(4-trifluoromethylphenyl)-6-oxa-4-aza-spiro[2.4]hept-4-ene-7-carboxylic acid derivatives .

- Synthetic Utility : Methyl esters are preferred in early-stage drug discovery due to their lower cost (e.g., AS103310 at €178/250mg ) and ease of derivatization compared to bulkier analogs.

- Stability : Electron-withdrawing groups (Cl, F) may reduce oxidative degradation, as observed in ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0) .

Biological Activity

Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The presence of both chloro and fluorine substituents on the phenyl ring enhances the compound's lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study reported that derivatives of similar structures demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values for these compounds were as low as 2 µg/mL, suggesting potent antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that compounds with similar structural motifs can inhibit the growth of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, one study found that a related compound significantly reduced cell viability in Caco-2 cells by approximately 39.8% at a concentration of 100 µM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Effect on Viability (%) |

|---|---|---|---|

| Compound A | A549 | 50 | 45 |

| Compound B | Caco-2 | 30 | 39.8 |

| This compound | Caco-2 | TBD | TBD |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation and survival .

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested alongside established antibiotics. The results indicated that while traditional antibiotics like vancomycin had an MIC of 2 µg/mL against S. aureus, the tested compound exhibited comparable efficacy, highlighting its potential as a novel antimicrobial agent .

Evaluation in Cancer Models

Another significant investigation assessed the anticancer effects of this compound in animal models. The study revealed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups, establishing its potential for further development as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate, and how can reaction conditions be optimized to minimize impurities?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, describes a multi-step synthesis involving coupling of substituted phenyl groups with methyl acetates. Optimization includes controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using anhydrous conditions to suppress hydrolysis. Impurities like dehalogenated by-products (e.g., non-fluorinated analogs) can be minimized via selective catalysts (e.g., Pd/C for hydrogenation) . Purity is monitored using HPLC with UV detection at 254 nm, as referenced in impurity profiling for related compounds .

Q. How can researchers characterize the structural identity and purity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the aromatic substitution pattern (2-chloro-6-fluoro) and ester functionality. Mass spectrometry (MS), including High-Resolution MS (HRMS), verifies molecular ion peaks (e.g., [M+H]+ at m/z 230.05 for C₁₀H₁₀ClFNO₂). highlights the use of electron ionization (EI)-MS for structural analogs, though specific data for this compound may require complementary techniques like IR spectroscopy to confirm the amine and ester groups .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group or oxidation of the amine. notes that related chiral amino esters degrade under humid conditions, necessitating desiccants like silica gel .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of this compound, and how is optical purity validated?

- Methodological Answer : Chiral resolution can be achieved via enzymatic kinetic resolution (e.g., lipases in organic solvents) or chiral chromatography (e.g., Chiralpak® IA column with hexane:isopropanol mobile phase). highlights asymmetric synthesis using chiral auxiliaries like (R)-nitro esters, while validates enantiomeric excess (>99%) via polarimetry and chiral HPLC .

Q. How do electronic effects of the 2-chloro-6-fluorophenyl group influence the compound’s reactivity in downstream derivatization?

- Methodological Answer : The electron-withdrawing Cl and F substituents activate the phenyl ring toward electrophilic substitution at the para position. For example, nitration under mild conditions (HNO₃/H₂SO₄ at 0°C) yields nitro derivatives, as seen in for similar trifluoromethylphenyl analogs. Reactivity contrasts with electron-donating groups (e.g., methyl), which require harsher conditions .

Q. What analytical approaches reconcile contradictory data in stability studies under varying pH conditions?

- Methodological Answer : Use forced degradation studies (acid/base/oxidative stress) with LC-MS/MS to identify degradation pathways. For instance, shows that basic conditions (pH >10) hydrolyze the ester to carboxylic acid, while acidic conditions (pH <2) protonate the amine, altering solubility. Discrepancies in half-life data are resolved by isolating degradation products and cross-validating with ²H/¹³C isotopic labeling .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for biological targets?

- Methodological Answer : Systematic substitution of the chloro/fluoro groups (e.g., replacing Cl with Br or F with CF₃) and modifying the ester to amide (e.g., methyl to ethyl) can elucidate SAR. and provide structural analogs (e.g., Ethyl 2-(2-chloro-6-fluorophenyl)acetate) with computed LogP and pKa values to predict bioavailability .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and low temperatures for amine protection/deprotection steps.

- Characterization : Combine NMR, MS, and X-ray crystallography (if crystalline) for unambiguous confirmation.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks to simulate long-term storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.